molecular formula C10H13N3 B068952 1-Propyl-1H-benzoimidazol-5-ylamine CAS No. 177843-27-5

1-Propyl-1H-benzoimidazol-5-ylamine

Cat. No. B068952
M. Wt: 175.23 g/mol
InChI Key: ZGJUWPDHPVBCIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to 1-Propyl-1H-benzoimidazol-5-ylamine, often involves reactions such as cyclocondensation, Schiff base reactions, and reactions with various reagents and catalysts. For instance, some derivatives have been synthesized using bromoacetone, hydroxylamine, and haloalkane or benzyl halide (Zhou, Li, Zhang, & Jiang, 2013).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often elucidated using techniques like X-ray diffraction analysis. The benzimidazole ring system typically exhibits strong conjugative effects and may have intramolecular hydrogen bonding interactions influencing molecular conformations (Benvenuti et al., 1995).

Chemical Reactions and Properties

Benzimidazole derivatives participate in a variety of chemical reactions, including cyclocondensation, ketonization, and oxidative cyclization. They can also form complexes with various reagents, indicating versatile reactivity and potential for forming diverse chemical structures (Selvaraju et al., 2016).

Physical Properties Analysis

The physical properties of benzimidazole derivatives like 1-Propyl-1H-benzoimidazol-5-ylamine include absorption and emission characteristics, which can be influenced by substituents on the benzimidazole ring. Spectroscopic techniques are commonly used for their analysis (Ge et al., 2014).

Chemical Properties Analysis

Chemically, benzimidazole derivatives exhibit a range of properties including antimicrobial and antifungal activities. Their reactivity can be tailored by substituting different groups on the benzimidazole ring, which affects their chemical behavior and potential applications (Desai, Pandya, & Vaja, 2017).

Scientific Research Applications

  • Antimicrobial and Genotoxic Properties : Benvenuti et al. (1997) synthesized derivatives of 1H-benzoimidazol-2-ylamine and investigated their antimicrobial and genotoxic activities. Their study provides insights into the potential use of these compounds in combating microbial infections (Benvenuti et al., 1997).

  • Antihypertensive Activity : Sharma et al. (2010) focused on synthesizing 1H-benzoimidazol-5-ylamine derivatives with potent antihypertensive effects, highlighting their potential application in treating hypertension (Sharma et al., 2010).

  • Antimicrobial Activity of Heterocyclic Compounds : Desai et al. (2017) synthesized compounds bearing benzimidazole and pyrazoline motifs, evaluating their antimicrobial activity against various bacteria and fungi. This research underlines the antimicrobial potential of these compounds (Desai et al., 2017).

  • Antimicrobial Activities of Sulfamoyl and Pyrrole Derivatives : A study by El-Meguid (2014) aimed to create new compounds with benzimidazole moiety incorporated into different amino acids, sulfamoyl, and/or pyrrole analogues, and to evaluate their antimicrobial activities (El-Meguid, 2014).

  • Antifungal Activity : Zhou et al. (2013) synthesized 1H-benzoimidazol-1-yl propan-2-one oxime-ethers with morpholine moiety and evaluated their antifungal activity against various pathogens, demonstrating their potential use in combating fungal infections (Zhou et al., 2013).

  • Antimicrobial Activity of Novel Benzimidazole Derivatives : Krishnanjaneyulu et al. (2014) synthesized novel benzimidazole derivatives and investigated their antibacterial and antifungal properties, further emphasizing the antimicrobial potential of these compounds (Krishnanjaneyulu et al., 2014).

Future Directions

Benzimidazole derivatives, such as 1-Propyl-1H-benzoimidazol-5-ylamine, have shown promising pharmacological properties, and there is ongoing research into their potential applications . Future directions may include further exploration of their biological activities and the development of new drugs based on the benzimidazole structure .

properties

IUPAC Name

1-propylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13/h3-4,6-7H,2,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJUWPDHPVBCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601301055
Record name 1-Propyl-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601301055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propyl-1H-benzoimidazol-5-ylamine

CAS RN

177843-27-5
Record name 1-Propyl-1H-benzimidazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177843-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propyl-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601301055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-nitrobenzimidazole (3.6 g, 23 mmol) in 100 ml of THF was stirred with NaH (1.5 g, 33 mmol) for 0.5 h at 25° C. To the solution was added allyl bromide (4.8 ml, 57 mmol) and resulting mixture was stirred for 12 h. The reaction mixture was concentrated in vacuo to provide an oil, which was subjected to column chromatography to yield 4.0 g (19.7 mmol, 89%) of a mixture of 1- and 3-allyl-5-nitrobenzimidazole. The nitrobenzimidazole mixture was stirred in 100 ml of MeOH for 12 under H2 in the presence of 10% Pd/C. The reaction mixture was filtered and concentrated in vacuo to provide oily residue which was subjected to column chromatography (50% Hexane/EtOAc) to provide 1.2 g (7.0 mmol) of 1-propyl-5-aminobenzimidazole and 1.1 9 (6.4 mmol) of 3-propyl-5-aminobenzimidazole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Li, G Liu, Z Wang, Y Yuan, C Zhang… - Journal of …, 2004 - ACS Publications
An efficient solution-phase parallel synthesis of multisubstituted 5-aminobenzimidazoles is described. The two fluorine atoms of 1,5-difluoro-2,4-dinitrobenzene (DFDNB) are …
Number of citations: 39 pubs.acs.org

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